

NMR spectroscopy for Miscanthoside structure confirmation

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Compound of Interest

Compound Name: *Miscanthoside*

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This Application Note provides a rigorous protocol for the structural confirmation of **Miscanthoside** (chemically identified as Eriodictyol-7-O-

-D-glucopyranoside) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Part 1: Core Directive & Executive Summary

Subject: **Miscanthoside** (C

H

O

) Chemical Class: Flavanone Glycoside Target Audience: Analytical Chemists, Natural Product Researchers, QC Scientists. Objective: To distinguish **Miscanthoside** from its aglycone (Eriodictyol) and other glycosidic isomers (e.g., neohesperidosides) using 1D and 2D NMR techniques.

Strategic Rationale: Structural confirmation of flavanone glycosides requires precise assignment of the C-ring stereocenters (C2/C3), the glycosidic linkage position (C7 vs. C5), and the sugar identity. This protocol prioritizes HMBC (Heteronuclear Multiple Bond Coherence) to verify the inter-fragment linkage and

H-NMR coupling constants to confirm the

-anomeric configuration of the glucose moiety.[1]

Part 2: Scientific Integrity & Logic (The Protocol)

Sample Preparation & Solvent Selection

- Solvent:DMSO-

(Dimethyl sulfoxide-d6) is the mandatory solvent for this analysis.[1]

- Reasoning: Methanol-

(MeOD) exchanges phenolic protons, erasing critical information about the 5-OH (chelated hydroxyl) and 3',4'-OH groups.[1] DMSO-

preserves these signals, allowing for confirmation of the B-ring substitution pattern and the 5-OH hydrogen bond (typically

~12.0 ppm).[1]

- Concentration: Dissolve 5–10 mg of purified **Miscanthoside** in 600

L of DMSO-

(99.9% D).

- Tube: Use high-precision 5 mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors on high-field instruments (500 MHz+).[1]

Data Acquisition Parameters (500/600 MHz)

Experiment	Pulse Sequence	Key Parameter	Purpose
H NMR	zg30	D1 = 2.0 s, NS = 16-64	Quantitative proton integration; coupling constant () analysis.
C NMR	zgpg30	D1 = 2.0 s, NS = 1024+	Carbon skeleton verification.
COSY	cosygpppqf	2048 x 256 matrix	Trace spin systems (H2 H3; Sugar H1 H2).
HSQC	hsqcedetgpsisp2.3	Multiplicity-edited	Assign C-H pairs; distinguish CH/CH (up) from CH (down).
HMBC	hmbcgplpndqf	= 8 Hz	CRITICAL: Link sugar Anomeric H to Aglycone C7.

Structural Elucidation Strategy

The elucidation logic follows a subtractive approach: Aglycone Identification

Sugar Identification

Linkage Verification.

A. The Flavanone Skeleton (Aglycone)

- C-Ring (Chromanone): The diagnostic feature of a flavanone is the absence of the C2=C3 double bond found in flavones.[\[1\]](#)

- Look for an ABX system: H-2 (dd, 5.4 ppm) coupled to H-3ax (dd, 3.2 ppm) and H-3eq (dd, 2.7 ppm).[1]
- A-Ring (Resorcinol type): Two meta-coupled doublets (Hz) around 6.1–6.2 ppm correspond to H-6 and H-8.[1]
 - Check: If H-6/H-8 shift downfield compared to Eriodictyol, it suggests glycosylation at C7 (glycosylation shift effect).[1]
- B-Ring (Catechol type): An ABX aromatic system indicating 3',4'-dihydroxylation.[1]
 - H-2' (d, 2 Hz), H-5' (d, 8 Hz), H-6' (dd, 8, 2 Hz).

B. The Sugar Moiety (Glucose)

- Anomeric Proton (H-1''): Look for a doublet at 4.9–5.1 ppm.[1]
- Configuration: A coupling constant Hz confirms the -configuration (diaxial relationship).[1] An -linkage would show Hz.[1]
- Bulk Region: The remaining sugar protons (H-2'' to H-6'') cluster between 3.1–3.7 ppm.[1]

C. The Linkage (The "Smoking Gun")

- HMBC Correlation: The definitive proof of the structure is a cross-peak between the sugar anomeric proton (H-1") and the aglycone carbon C-7 (ppm).[1]
- Negative Control:[1][2] Ensure no correlation exists between H-1" and C-5 or C-4', ruling out isomers.[1]

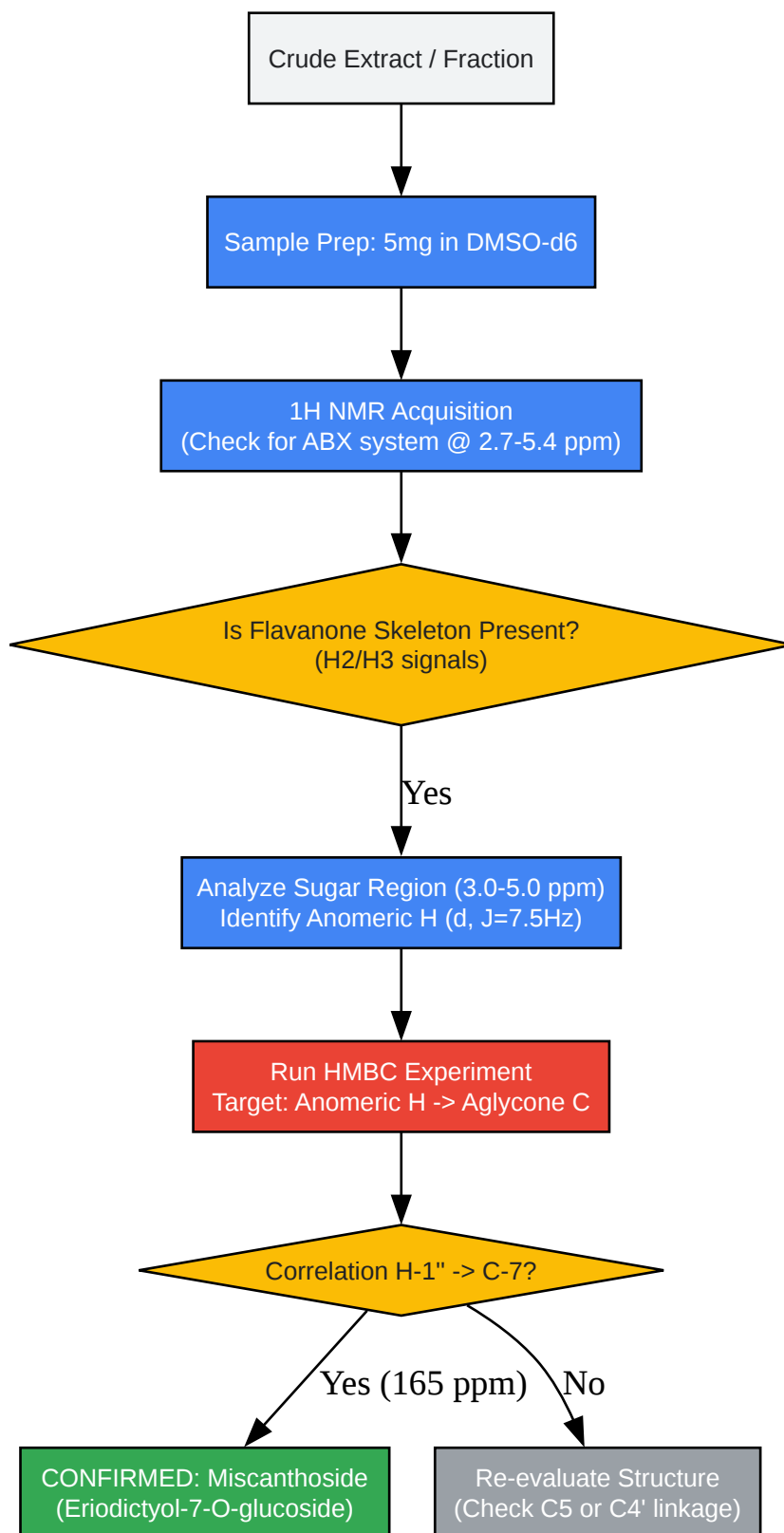
Part 3: Visualization & Formatting

Table 1: Reference NMR Data for Miscanthoside (DMSO-)

Values are approximate based on Eriodictyol-7-O-glucoside standards.

Position	(ppm), Multiplicity, (Hz)	(ppm)	Key HMBC Correlations (H C)
2	5.40, dd,	78.8	C-4, C-1', C-2', C-6'
3ax	3.25, dd,	42.3	C-2, C-4, C-10
3eq	2.69, dd,	42.3	C-2, C-4, C-10
4	—	196.5	—
5	— (OH 12.1, s)	163.0	—
6	6.15, d,	96.8	C-5, C-7, C-8, C-10
7	—	165.5	Target for H-1"
8	6.18, d,	95.8	C-6, C-7, C-9, C-10
2'	6.89, d,	114.5	C-2, C-4', C-6'
5'	6.75, d,	115.6	C-1', C-3', C-4'
6'	6.79, dd,	118.4	C-2, C-2', C-4'
1" (Glc)	5.01, d,	100.2	C-7 (Aglycone)
2"-6"	3.10 – 3.70 (m)	60.8 – 77.4	Internal Sugar Carbons

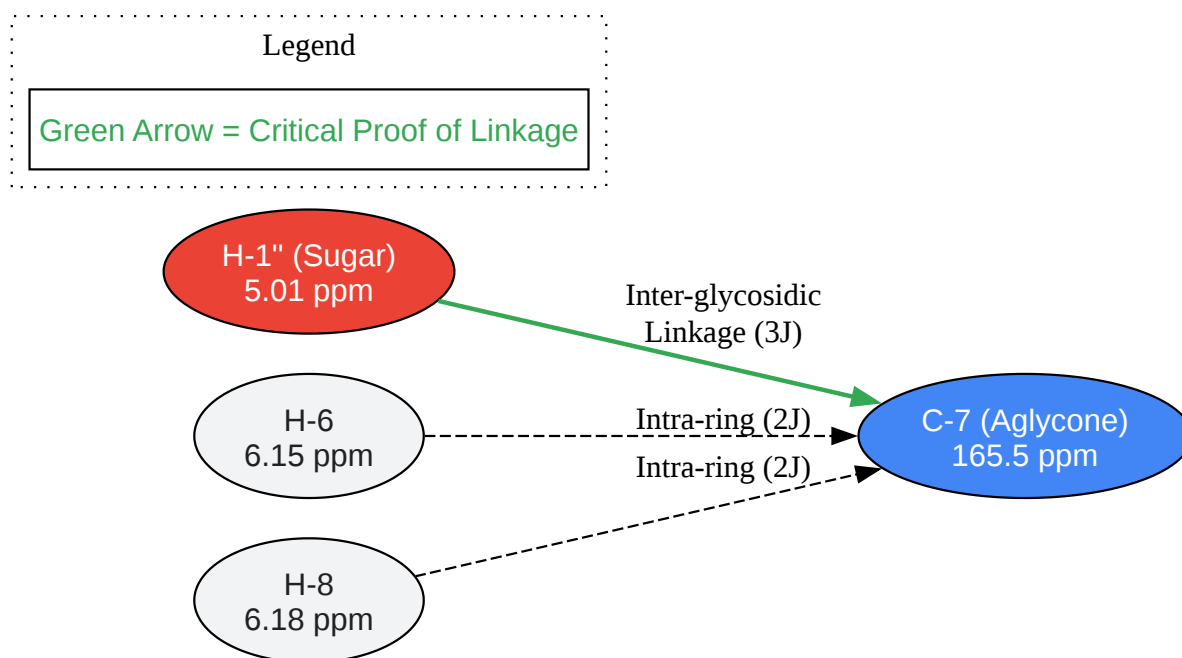
Diagram 1: Structural Elucidation Workflow



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Caption: Logical workflow for the stepwise confirmation of **Miscanthoside** structure using 1D and 2D NMR.

Diagram 2: Key HMBC Correlations



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Caption: Visualization of the diagnostic HMBC correlation establishing the C7-O-Glucoside linkage.

References

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Sources

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